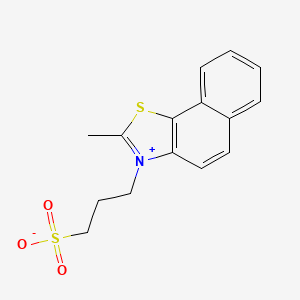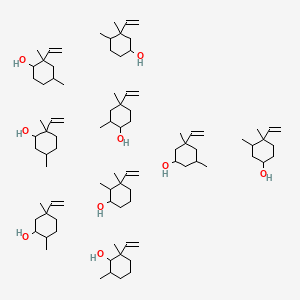
2-Ethenyl-2,4-dimethylcyclohexan-1-ol;2-ethenyl-2,5-dimethylcyclohexan-1-ol;2-ethenyl-2,6-dimethylcyclohexan-1-ol;3-ethenyl-2,3-dimethylcyclohexan-1-ol;3-ethenyl-3,4-dimethylcyclohexan-1-ol;3-ethenyl-3,5-dimethylcyclohexan-1-ol;4-ethenyl-2,4-dimethylcyclohexan-1-ol;4-ethenyl-3,4-dimethylcyclohexan-1-ol;5-ethenyl-2,5-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compounds “2-Ethenyl-2,4-dimethylcyclohexan-1-ol; 2-ethenyl-2,5-dimethylcyclohexan-1-ol; 2-ethenyl-2,6-dimethylcyclohexan-1-ol; 3-ethenyl-2,3-dimethylcyclohexan-1-ol; 3-ethenyl-3,4-dimethylcyclohexan-1-ol; 3-ethenyl-3,5-dimethylcyclohexan-1-ol; 4-ethenyl-2,4-dimethylcyclohexan-1-ol; 4-ethenyl-3,4-dimethylcyclohexan-1-ol; 5-ethenyl-2,5-dimethylcyclohexan-1-ol” are a group of structurally related organic compounds These compounds are characterized by a cyclohexane ring with various ethenyl and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the alkylation of cyclohexanol derivatives. For example, 2,5-dimethylcyclohexanol can be synthesized through the reduction of 2,5-dimethylcyclohexanone using sodium borohydride in methanol . The ethenyl group can be introduced via a Wittig reaction or similar alkylation methods.
Industrial Production Methods
Industrial production of these compounds may involve catalytic hydrogenation and subsequent functional group transformations. The specific conditions and catalysts used can vary depending on the desired substitution pattern on the cyclohexane ring.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the ethenyl group to form saturated derivatives.
Substitution: Halogenation or nitration at specific positions on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,5-dimethylcyclohexanol can yield 2,5-dimethylcyclohexanone .
Scientific Research Applications
These compounds have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclohexane derivatives on biological systems.
Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific chemical structure and the context in which they are used. For example, in biological systems, they may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylcyclohexanol: A closely related compound with similar structural features.
2,4-Dimethylcyclohexanol: Another similar compound with different substitution patterns.
Uniqueness
The unique combination of ethenyl and dimethyl substitutions on the cyclohexane ring gives these compounds distinct chemical and physical properties. This makes them valuable for specific applications where other cyclohexane derivatives may not be suitable .
Properties
Molecular Formula |
C90H162O9 |
|---|---|
Molecular Weight |
1388.2 g/mol |
IUPAC Name |
2-ethenyl-2,4-dimethylcyclohexan-1-ol;2-ethenyl-2,5-dimethylcyclohexan-1-ol;2-ethenyl-2,6-dimethylcyclohexan-1-ol;3-ethenyl-2,3-dimethylcyclohexan-1-ol;3-ethenyl-3,4-dimethylcyclohexan-1-ol;3-ethenyl-3,5-dimethylcyclohexan-1-ol;4-ethenyl-2,4-dimethylcyclohexan-1-ol;4-ethenyl-3,4-dimethylcyclohexan-1-ol;5-ethenyl-2,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/9C10H18O/c1-4-10(3)6-8(2)5-9(11)7-10;1-4-10(3)6-5-9(11)8(2)7-10;1-4-10(3)6-5-9(11)7-8(10)2;1-4-10(3)6-5-8(2)9(11)7-10;1-4-10(3)7-9(11)6-5-8(10)2;1-4-10(3)6-5-8(2)7-9(10)11;1-4-10(3)7-8(2)5-6-9(10)11;1-4-10(3)7-5-6-9(11)8(10)2;1-4-10(3)7-5-6-8(2)9(10)11/h9*4,8-9,11H,1,5-7H2,2-3H3 |
InChI Key |
SYJCZYPUQCTVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)(C)C=C.CC1CCC(C(C1)(C)C=C)O.CC1CCCC(C1O)(C)C=C.CC1CCC(CC1O)(C)C=C.CC1CCC(CC1(C)C=C)O.CC1CC(CC(C1)(C)C=C)O.CC1CC(CCC1(C)C=C)O.CC1CC(CCC1O)(C)C=C.CC1C(CCCC1(C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


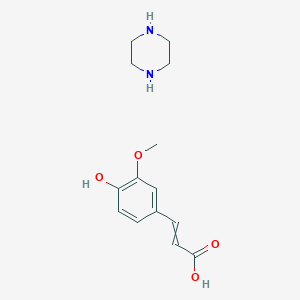
![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)
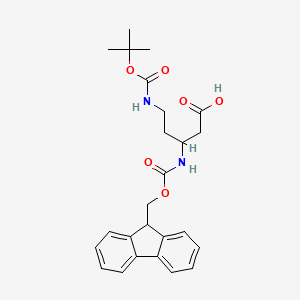
![(2S)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13400983.png)
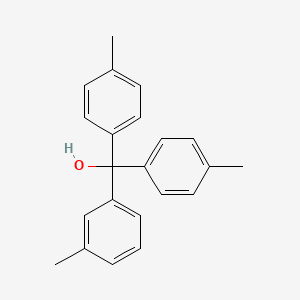
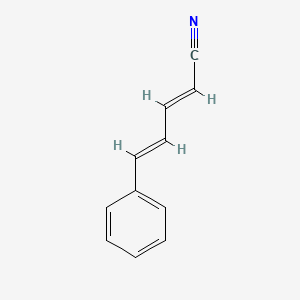
![2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B13401002.png)
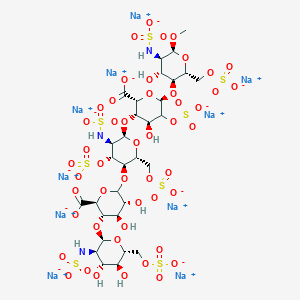
![3-[3-[3-Cyclopentyl-3-[4-[(5-oxo-2-phenyl-1,3,4-oxadiazin-4-yl)methyl]phenyl]prop-1-enyl]-2-methylphenyl]propanoic acid](/img/structure/B13401013.png)
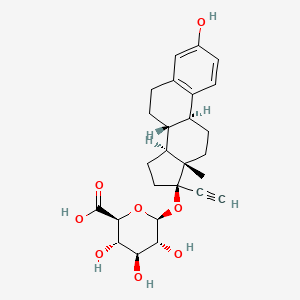
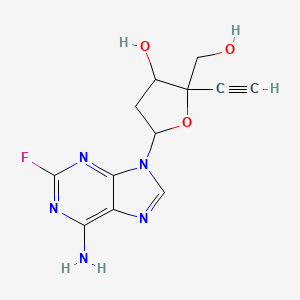
![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)
